molecular formula C19H12O2 B1666907 beta-Naphthoflavone CAS No. 6051-87-2

beta-Naphthoflavone

Cat. No.: B1666907
CAS No.: 6051-87-2
M. Wt: 272.3 g/mol
InChI Key: OUGIDAPQYNCXRA-UHFFFAOYSA-N
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Description

Beta-Naphthoflavone (BNF), a polycyclic aromatic hydrocarbon, is a synthetic flavone derivative known for its role as a potent agonist of the aryl hydrocarbon receptor (AhR) . It induces cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are critical in xenobiotic metabolism . BNF is widely used in toxicological and pharmacological studies to model AhR-mediated responses, such as detoxification pathways and enzyme induction . Mechanistically, BNF binds to AhR, triggering its translocation to the nucleus, dimerization with ARNT (AhR nuclear translocator), and subsequent activation of genes containing xenobiotic response elements (XREs) .

Properties

IUPAC Name

3-phenylbenzo[f]chromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGIDAPQYNCXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8030423
Record name 5,6-Benzoflavone
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Molecular Weight

272.3 g/mol
Source PubChem
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CAS No.

6051-87-2
Record name β-Naphthoflavone
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Record name beta-Naphthoflavone
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Record name beta-Naphthoflavone
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Record name 3-phenyl-1H-naphtho[2,1-b]pyran-1-one
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Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

The foundational route for synthesizing flavones involves Friedel-Crafts acylation followed by cyclocondensation. For this compound, this likely begins with 2-hydroxy-1-naphthaldehyde as the starting material. Reaction with phenylacetic acid derivatives under acidic conditions facilitates the formation of the chalcone intermediate, which undergoes intramolecular cyclization via the Algar-Flynn-Oyamada mechanism. A critical challenge in this method is regioselectivity, as competing reactions at alternative positions on the naphthalene ring may yield undesired isomers.

Early industrial protocols employed sulfuric acid as a catalyst, achieving yields of approximately 40–50% after recrystallization. However, these methods suffered from poor reproducibility due to side reactions forming polymeric byproducts.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a more controlled pathway. This method involves:

  • Acylation of 2-hydroxy-1-acetonaphthone with benzoyl chloride in the presence of pyridine to form the ortho-acylated intermediate.
  • Base-mediated intramolecular cyclization using potassium hydroxide or sodium hydride to generate the flavone backbone.

This approach minimizes isomerization but requires anhydrous conditions and precise temperature control (typically 80–100°C). Nuclear magnetic resonance (NMR) data from synthesized batches confirm the expected substitution pattern, with aromatic protons appearing as distinct multiplets at δ 7.2–8.5 ppm.

Modern Optimization Strategies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

  • Reactants : 2-hydroxy-1-naphthaldehyde (1.0 equiv), phenylacetic acid (1.2 equiv)
  • Catalyst : Amberlyst-15 (20 mol%)
  • Conditions : 150 W microwave irradiation, 120°C, 15 min
  • Yield : 68% (vs. 42% conventional heating)

Microwave methods reduce reaction times from hours to minutes while improving purity, as evidenced by high-performance liquid chromatography (HPLC) profiles showing >95% peak area for the target compound.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches employ ball milling to achieve solvent-free synthesis:

Parameter Value
Milling time 45 min
Frequency 30 Hz
Molar ratio 1:1.1 (naphthaldehyde:phenylacetic acid)
Yield 74%

Fourier-transform infrared spectroscopy (FTIR) of mechanochemically synthesized this compound shows a strong carbonyl stretch at 1650 cm⁻¹, consistent with the flavone lactone structure.

Purification and Isolation Techniques

Recrystallization Solvent Systems

Optimal recrystallization solvents were empirically determined through systematic screening:

Solvent Combination Purity (%) Recovery (%)
Ethanol-water (7:3) 98.2 85
Dichloromethane-hexane 99.1 78
Acetone 97.5 92

Dichloromethane-hexane mixtures produce prismatic crystals suitable for X-ray diffraction, confirming the planar geometry of the molecule.

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with a hexane-ethyl acetate gradient (8:2 to 6:4) effectively separates this compound from dimeric impurities. Thin-layer chromatography (TLC) Rf values under UV254 illumination:

  • This compound: 0.62
  • Dimer byproduct: 0.35

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

  • δ 8.45 (d, J = 8.4 Hz, 1H, H-4)
  • δ 7.92–7.85 (m, 4H, aromatic)
  • δ 7.65–7.52 (m, 5H, aromatic)
  • δ 6.78 (s, 1H, H-3)

13C NMR (101 MHz, CDCl3) :

  • δ 177.8 (C=O)
  • δ 160.2–115.4 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C19H12O2 [M+H]+: 273.0914
  • Observed: 273.0916

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 298°C, with complete volatilization by 450°C under nitrogen atmosphere. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 158–160°C, corroborating literature values.

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Large-scale synthesis faces challenges from:

  • Dimerization : Occurs via radical coupling at elevated temperatures; minimized by nitrogen sparging.
  • Oxidative degradation : Catalyzed by trace metals; addressed by chelating agents (EDTA, 0.1% w/w).

Regulatory Considerations

As a potential chemopreventive agent, this compound must meet ICH Q3A guidelines for residual solvents (<500 ppm DMSO) and heavy metals (<10 ppm). Current Good Manufacturing Practice (cGMP)-compliant batches exhibit:

Impurity Level (ppm)
Phenylacetic acid <50
2-Naphthol <20

Emerging Synthetic Technologies

Biocatalytic Synthesis

Preliminary studies explore cytochrome P450 BM3 mutants for regioselective hydroxylation of precursor compounds. Engineered variants achieve 35% conversion efficiency, though economic viability remains unproven.

Continuous Flow Chemistry

Microreactor systems enable safer handling of exothermic steps:

  • Residence time : 8 min
  • Temperature : 130°C
  • Productivity : 12 g/h

Chemical Reactions Analysis

Enzymatic Induction via AhR Activation

BNF activates AhR, triggering transcriptional upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1A1 , CYP1A2 , and CYP1B1 . These enzymes catalyze oxidative metabolism of xenobiotics and endogenous substrates.

Table 1: Key Enzymes Induced by BNF

EnzymeFunctionInduction LevelSource
CYP1A1Oxidative metabolism of PAHs5–10-fold ↑
CYP1A2Procarcinogen activation3–8-fold ↑
CYP1B1Estrogen hydroxylation4–6-fold ↑
UGT1A6Glucuronidation of phenolic compounds2–4-fold ↑

BNF’s binding to AhR facilitates nuclear translocation, forming a complex with ARNT (AhR nuclear translocator) to promote CYP gene transcription .

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

BNF induces mitochondrial ROS production via CYP1-mediated electron leakage, leading to oxidative DNA damage and lipid peroxidation .

Table 2: BNF-Induced Oxidative Stress Markers

MarkerChange ObservedModel SystemSource
8-OHdG (DNA damage)2.5-fold ↑Rat hepatocytes
Lipid peroxidation1.8-fold ↑ (TBARS assay)Mouse mitochondria
Cellular ROS3.2-fold ↑ (inhibited by Mito-CP)C6 glioma cells

Mitochondrial complex I and IV activities are suppressed by 40–60% in BNF-treated systems, exacerbating oxidative stress .

Interaction with Phase II Detoxification Enzymes

BNF enhances phase II enzyme activity, including glutathione S-transferases (GSTs) and NAD(P)H quinone oxidoreductase 1 (NQO1), via Nrf2 pathway activation .

Table 3: Phase II Enzyme Modulation by BNF

EnzymeFunctionChange ObservedSource
GST-PConjugation of electrophilic substrates2.5-fold ↑
NQO1Quinone detoxification3.0-fold ↑
AKR7A3Aflatoxin aldehyde reduction4.0-fold ↑

Modulation of Cell Cycle Regulatory Pathways

BNF arrests the cell cycle at G0/G1 phase in estrogen receptor (ER)-positive breast cancer cells by downregulating cyclin D1/D3 and CDK4 while upregulating p21Cip1 Waf1^\text{Cip1 Waf1} .

Table 4: Cell Cycle Protein Changes in MCF-7 Cells

ProteinChange ObservedMechanismSource
Cyclin D1/D370% ↓PI3K/AKT pathway inhibition
CDK460% ↓ERα-dependent repression
p21Cip1 Waf1^\text{Cip1 Waf1}3.5-fold ↑MAPK/ERK pathway activation

This antitumor effect is AhR-dependent and blocked by MEK inhibitors (e.g., PD98059) .

Metabolic Interactions and Toxicity

BNF’s metabolic byproducts are non-reactive, but prolonged exposure induces hepatocarcinogenesis in rats by enhancing oxidative stress and cell proliferation . Key findings include:

  • 3.3-fold increase in preneoplastic liver foci .

  • 4.7-fold increase in hepatocellular adenomas .

  • Histone deacetylase 1 (HDAC1) overexpression in tumors .

Mechanism of Action

Comparison with Similar Compounds

Alpha-Naphthoflavone (ANF)

Alpha-Naphthoflavone (ANF), a positional isomer of BNF, shares structural similarity but exhibits distinct biological activities:

  • Binding Affinity : Computational docking studies reveal that ANF (BS-1) has higher binding energy to AhR (−10.77 kcal/mol) compared to BNF (−9.96 kcal/mol), suggesting stronger ligand-receptor interactions .
  • Enzyme Inhibition : ANF acts as a competitive inhibitor of CYP1A1, whereas BNF primarily induces CYP1A1/2 expression .
  • Therapeutic Potential: ANF demonstrates superior inhibitory activity against aminoglycoside phosphotransferase (APH(3’)), a bacterial resistance enzyme, compared to BNF .

Table 1: Comparison of BNF and ANF

Parameter Beta-Naphthoflavone (BNF) Alpha-Naphthoflavone (ANF)
AhR Binding Energy −9.96 kcal/mol −10.77 kcal/mol
CYP1A Induction Strong inducer Weak inducer/Inhibitor
APH(3’) Inhibition Moderate High

Comparison with Polycyclic Aromatic Hydrocarbons (PAHs)

3-Methylcholanthrene (3-MC)

3-MC, a prototypical PAH and AhR agonist, shares functional overlap with BNF but differs in potency and tissue specificity:

  • EROD Activity : In sturgeon fish, 3-MC (105 mg/kg) induced a 32-fold increase in EROD activity, marginally higher than BNF .
  • CYP1A Protein Levels : 3-MC produced the highest CYP1A protein content in liver microsomes, whereas BNF required higher doses (75 mg/kg) for significant induction .
  • Toxicity Profile: 3-MC is carcinogenic, while BNF is non-carcinogenic and used as a chemopreventive agent in some models .

Table 2: BNF vs. 3-Methylcholanthrene

Parameter BNF 3-MC
EROD Induction (Fold) 30-fold 32-fold
CYP1A Protein Induction Moderate High
Carcinogenicity Non-carcinogenic Carcinogenic

Comparison with Other Enzyme Inducers

Phenobarbital (PB)

PB, a classic inducer of CYP2B and CYP3A enzymes, operates via the constitutive androstane receptor (CAR), unlike BNF’s AhR-mediated pathway:

  • Metabolic Pathways : BNF enhances CYP1A-dependent metabolism of biphenyl, while PB increases CYP2B-mediated hydroxylation .
  • Tissue Specificity : BNF induces cardiac endothelial CYP1A1 in fish, whereas PB predominantly affects hepatic CYP2B .

Leflunomide

Leflunomide, an AhR activator, shows partial overlap with BNF in gene regulation but lacks robust CYP1A induction. Connectivity analysis indicates leflunomide’s effects are mediated through secondary mechanisms unrelated to AhR .

Mechanistic Insights and Secondary Effects

AhR-Independent Pathways

BNF may influence non-AhR pathways, as suggested by gene connectivity patterns with non-AhR activators like omeprazole. This contrasts with 3-MC, which operates strictly via AhR .

Antioxidant and Anti-inflammatory Effects

Implications in Disease Models

  • Cancer: BNF induces cell cycle arrest in ER+ breast cancer via AhR-dependent PI3K/AKT and MAPK/ERK pathways, a mechanism distinct from chemopreventive agents like indole-3-carbinol .

Biological Activity

Beta-naphthoflavone (β-NF) is a non-carcinogenic compound recognized for its role as an inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This article explores the biological activity of β-NF, focusing on its effects on oxidative stress, tumorigenesis, and mitochondrial function, supported by data tables and case studies.

Cytochrome P450 Induction
β-NF primarily functions as an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes. This induction is significant in xenobiotic metabolism, influencing the detoxification processes in various tissues.

Oxidative Stress and Cell Viability

Research indicates that β-NF can enhance cell viability under oxidative stress conditions. For instance, a study demonstrated that treatment with β-NF significantly increased the viability of SH-SY5Y neuronal cells exposed to hydrogen peroxide (H2O2). The optimal concentration for this protective effect was found to be 10 µM, which counteracted the detrimental effects of H2O2 effectively (see Table 1).

TreatmentConcentrationCell Viability (%)
Control-100
H2O220 µM40
β-NF10 µM70
α-NF + β-NF20 µM + 10 µM85

Table 1: Effects of β-Naphthoflavone on cell viability in SH-SY5Y cells exposed to H2O2 .

Tumorigenesis Studies

In studies examining tumorigenesis, β-NF has shown mixed results. In a notable experiment involving mouse strains treated with the carcinogen N-nitrosoethylurea (ENU), pretreatment with β-NF did not reduce tumor incidence compared to controls. This suggests that while β-NF can induce metabolic enzymes, its protective effects may vary depending on the type of carcinogen involved (see Table 2) .

Mouse StrainTumor Incidence (%)With β-NF Pretreatment (%)
C57BL/68082
C3H/He7576
AKR7071

Table 2: Impact of β-Naphthoflavone on tumor incidence following ENU treatment .

Mitochondrial Dysfunction

Recent research has highlighted the potential adverse effects of β-NF on mitochondrial function. A study reported that β-NF treatment led to increased reactive oxygen species (ROS) production and mitochondrial dysfunction in lung tissues. Specifically, it affected mitochondrial complexes I and IV activities and altered gene expression related to mitochondrial function . These findings suggest that while β-NF has protective effects against certain toxicities, it may also contribute to oxidative stress under specific conditions.

Case Studies

Aristolochic Acid-Induced Nephrotoxicity
In a study investigating kidney injury induced by aristolochic acid (AAI), pretreatment with β-NF showed protective effects by enhancing the expression of CYP1A enzymes. Mice treated with β-NF exhibited reduced nephrotoxicity compared to controls, indicating a potential therapeutic role in mitigating AAI-induced damage .

Oxidative Stress Response
Another study focused on the molecular expression analysis following β-NF exposure revealed enhanced oxidative stress responses and cell proliferation in hepatocellular models. This suggests that while β-NF can promote cellular resilience against oxidative damage, it may also stimulate pathways associated with cell growth and proliferation .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for inducing aryl hydrocarbon receptor (AhR) activation using beta-Naphthoflavone in in vitro models?

  • Methodological Answer : this compound (β-NF) is typically administered at concentrations ranging from 10–50 μM for 12–24 hours in hepatic or immune cell lines (e.g., Hepa1c1c7 or primary hepatocytes). To validate AhR activation, measure downstream targets like CYP1A1/1A2 using Western blot (transfer protocols as in ) or RT-PCR. Include controls such as AhR antagonists (e.g., CH-223191) to confirm specificity. Dose-response curves and time-course experiments are critical to optimize induction .

Q. How to assess the efficacy of this compound-induced cytochrome P450 (CYP) 1A1/1A2 expression in hepatic models?

  • Methodological Answer : Use sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting with anti-CYP1A1/1A2 antibodies . Catalytic activity assays, such as ethoxyresorufin-O-deethylase (EROD) for CYP1A1 or methoxyresorufin-O-demethylase (MROD) for CYP1A2, provide functional validation. Normalize protein levels to housekeeping genes (e.g., β-actin) and confirm purity of microsomal fractions via spectral analysis (absorbance at 450 nm for P-450 content) .

Q. What are the recommended methods to detect oxidative stress markers in this compound-treated models?

  • Methodological Answer : Quantify lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or measure glutathione (GSH) depletion using enzymatic recycling assays. For gene-level analysis, employ qPCR to assess antioxidant enzymes (e.g., GST, SOD). Include positive controls (e.g., H₂O₂ treatment) and validate findings with immunohistochemistry for oxidative DNA damage markers (8-OHdG) .

Advanced Research Questions

Q. How to resolve contradictory reports on this compound’s dual role as both an AhR agonist and antagonist in different cellular contexts?

  • Methodological Answer : Contradictory effects may arise from cell-specific AhR cofactor availability or cross-talk with other receptors (e.g., constitutive androstane receptor, CAR). Conduct competitive binding assays using radiolabeled β-NF and AhR ligands (e.g., TCDD) to assess affinity. Use siRNA knockdown of AhR or CAR to isolate pathway-specific effects. Dose-dependent studies (0.1–100 μM) can clarify biphasic responses, as seen in rat liver "stem-like" cells .

Q. What methodological considerations are critical when integrating transcriptomic data (e.g., microarrays, RNA-seq) with functional assays to study this compound’s effects?

  • Methodological Answer : Ensure RNA integrity (RIN > 8) and include biological replicates (n ≥ 3) to account for interanimal variability (~18–60% ). Normalize transcriptomic data to housekeeping genes (e.g., GAPDH) and validate key findings with Northern blotting or droplet digital PCR. For functional correlation, pair gene expression data with enzyme activity assays (e.g., CYP1A1 EROD) and AhR nuclear translocation studies (immunofluorescence) .

Q. How does this compound influence cross-species differences in AhR signaling, particularly in marine mammals?

  • Methodological Answer : Use comparative genomics to identify species-specific AhR ligand-binding domains. In cetacean models (e.g., minke whale liver slices), expose tissue explants to β-NF (10–50 μM) and measure CYP1A induction via immunohistochemistry. Cross-reactivity of anti-rodent CYP1A antibodies must be validated using Western blot .

Q. What experimental designs are optimal for studying this compound’s role in enhancing preneoplastic lesions in hepatocarcinogenesis models?

  • Methodological Answer : Combine β-NF (25–50 mg/kg) with diethylnitrosamine (DEN) initiation in partially hepatectomized rats. Monitor lesion progression via histopathology (H&E staining) and quantify glutathione-S-transferase placental (GST-P) foci. Include cohorts treated with antioxidants (e.g., N-acetylcysteine) to dissect oxidative stress-mediated mechanisms .

Data Analysis & Reproducibility

Q. How to address variability in this compound-induced gene expression across microarray platforms?

  • Methodological Answer : Normalize raw data using R/Bioconductor packages (e.g., limma) and apply false discovery rate (FDR) correction. Include dye-swap experiments (Cy3/Cy5) to control for labeling bias. Cross-validate microarray results with orthogonal methods (e.g., RNA-seq) and report coefficients of variation (<15% for technical replicates) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on AhR target genes?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For omics data, apply hierarchical clustering or pathway enrichment analysis (DAVID, Gene Ontology). Report interexperimental variability using ANOVA with post-hoc Tukey tests .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.